molecular formula C21H19BrClN3O B2532776 (4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358236-88-0

(4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2532776
CAS No.: 1358236-88-0
M. Wt: 444.76
InChI Key: XINABOORNSOBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetically designed small molecule that incorporates a quinoline core, a structure frequently investigated in medicinal chemistry for its diverse biological activities. The molecular architecture, which features a pyrrolidinyl methanone group and halogenated aryl substituents, is characteristic of compounds studied for their potential to interact with central nervous system (CNS) targets. Research into similar pyrrolidine-containing compounds has shown they can be designed as dual-target ligands for receptors such as the mu opioid receptor (MOR) and dopamine D3 receptor (D3R), representing a strategy for developing analgesics with potentially reduced abuse liability . The specific pattern of bromo and chloro substitutions on the aromatic systems may enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for CNS-related pharmacological studies . Furthermore, the quinoline scaffold is known to be explored for its antimicrobial properties. Related pyrrolidine derivatives have demonstrated inhibitory effects on the growth of various pathogenic bacteria and fungi, suggesting this compound could also serve as a valuable intermediate in the synthesis and screening of new antimicrobial agents . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-bromo-3-methylanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINABOORNSOBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1358886-56-2, belongs to a class of quinoline derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19BrClN3OC_{21}H_{19}BrClN_{3}O, with a molecular weight of 476.8 g/mol. The structure features a quinoline moiety, a pyrrolidine ring, and several substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC21H19BrClN3O
Molecular Weight476.8 g/mol
CAS Number1358886-56-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. For instance, quinoline derivatives have been shown to inhibit certain protein kinases, which play crucial roles in cell signaling and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those structurally similar to the compound . For example, compounds with quinoline structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that some derivatives exhibited IC50 values as low as 0.40 µM against specific cancer types .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative properties of several quinoline derivatives against four different cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting cell growth, particularly through the inhibition of sirtuins, which are implicated in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives have been assessed for their antimicrobial activities. Preliminary investigations suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to better understand how structural modifications affect the biological activity of quinoline derivatives. These studies indicate that specific substituents on the phenyl and pyrrolidine rings can significantly enhance or diminish the compound's efficacy against targeted biological pathways.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Studies have indicated that derivatives of quinoline compounds can enhance the efficacy of conventional chemotherapeutics. For instance, the combination of (4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone with Akt inhibitors showed a significant increase in tumor cell killing in various breast cancer cell lines, including MDA-MB468 and MDA-MB231. This suggests a synergistic effect that could be harnessed for developing novel cancer treatments .

Antimicrobial Properties

Research has also pointed towards the antimicrobial properties of quinoline derivatives. The compound may possess activity against a range of bacterial and fungal pathogens, making it a candidate for further investigation in the field of infectious diseases. The structural features of the compound are believed to contribute to its ability to disrupt microbial processes, although specific studies focusing on this compound are still limited .

Central Nervous System Disorders

The compound's potential in treating central nervous system disorders is another area of interest. Similar quinoline derivatives have been explored for their effects on neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment. The mechanism often involves modulation of neurotransmitter systems, which could be applicable to this compound as well .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor for specific enzymes that are implicated in metabolic disorders. For example, it has been suggested that similar compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in regulating cortisol levels and is associated with metabolic syndrome, type 2 diabetes, and obesity . Further research into this application could lead to new therapeutic strategies for managing these conditions.

Case Studies and Research Findings

Several studies have documented the biological activities associated with quinoline derivatives:

  • Anticancer Synergy : A study published in a peer-reviewed journal highlighted the enhanced cytotoxic effects when combining quinoline derivatives with traditional chemotherapeutics, indicating a promising avenue for cancer therapy development .
  • Enzymatic Inhibition : Research indicated that compounds similar to this compound effectively inhibited key enzymes involved in metabolic pathways, providing insights into their potential use in treating metabolic disorders .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of quinoline derivatives suggest that they may mitigate neuronal damage and improve cognitive function in models of neurodegeneration .

Comparison with Similar Compounds

Structural Analogues from Pyrazole Derivatives

highlights pyrazole-based compounds with halogenated aryl groups, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . Key differences include:

  • Core Heterocycle: The target compound’s quinoline core enables extended π-π stacking compared to the pyrazole derivatives, which have smaller, non-aromatic dihydro-pyrazole rings.
  • Functional Groups: The pyrrolidine methanone in the target compound contrasts with the acetyl or butanoyl groups in pyrazole derivatives, which may alter hydrogen-bonding capacity.
Table 1: Structural Comparison with Pyrazole Analogues
Feature Target Quinoline Compound Pyrazole Derivatives (e.g., )
Core Structure Quinoline (aromatic) Dihydro-pyrazole (non-aromatic)
Halogen Substituents 6-Cl, 4-Br (on aryl) 4-Br, 4-F (on aryl)
Key Functional Groups Pyrrolidinyl methanone Acetyl/butanoyl
Potential Interactions Enhanced π-π stacking, halogen bonding Limited π-π, stronger dipole interactions

Methodological Approaches to Structural Similarity

Quantitative comparisons of chemical structures often employ graph-based methods (e.g., detecting isomorphic subgraphs) or similarity coefficients like the Tanimoto index . For the target compound:

  • Tanimoto Coefficient : A comparison with pyrazole derivatives would yield low scores due to distinct core structures but moderate overlap in halogenated substituents.
  • Graph-Based Analysis: The quinoline’s fused aromatic system and substitution pattern differ significantly from pyrazole derivatives, reducing topological similarity despite shared halogens .

Implications of Structural Differences

  • Bioactivity: Quinoline’s aromaticity and larger surface area may improve binding to planar targets (e.g., DNA topoisomerases or kinase ATP pockets), whereas pyrazole derivatives might favor flexible, non-aromatic binding sites.
  • Solubility : The pyrrolidine group in the target compound likely enhances water solubility compared to acetylated pyrazoles, which lack basic nitrogen atoms.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone with high purity and yield?

  • Methodology : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for introducing aryl/heteroaryl groups to the quinoline core, as demonstrated in similar quinoline derivatives . Key steps include:

  • Reagent selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) for catalytic efficiency.
  • Purification : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Yield optimization : Control reaction temperature (80–100°C) and use anhydrous solvents (DMF or THF) to minimize side reactions .
    • Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR and FT-IR spectroscopy .

Q. How can researchers characterize the physicochemical properties of this compound for stability assessments?

  • Key parameters :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C observed in brominated quinoline analogs) .
  • Solubility : Use shake-flask method in PBS, DMSO, or ethanol, followed by UV-Vis quantification.
  • Chromatographic behavior : Calculate Kovacs retention indices using n-paraffin standards to predict HPLC retention times .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinase targets (e.g., p38 MAPK) using ATP-competitive assays, as seen with structurally related inhibitors like SB-202190 .
  • Cellular assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to identify therapeutic windows .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity data?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to analyze binding poses in target proteins (e.g., kinases). Focus on pose clusters with consistent score distributions to identify high-probability interactions .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., hinge-region interactions in kinases) .
    • Validation : Cross-reference computational findings with mutagenesis studies or X-ray crystallography (if available) .

Q. What statistical methods are recommended for analyzing contradictory dose-response relationships in pharmacological studies?

  • Experimental design : Use a randomized block design to control batch variations in compound synthesis or cell culture conditions .
  • Data analysis :

  • ANOVA : Compare mean IC₅₀ values across replicates; apply Tukey’s HSD test for post hoc pairwise comparisons .
  • Dose-response modeling : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s quinoline-pyrrolidinone scaffold?

  • Modification strategies :

  • Substituent variation : Replace the 4-bromo-3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on potency .
  • Scaffold hopping : Synthesize analogs with piperazine or morpholine rings instead of pyrrolidinone to evaluate steric tolerance .
    • Evaluation : Test modified compounds in parallel assays (e.g., kinase inhibition, solubility) to correlate structural changes with functional outcomes .

Notes

  • For unresolved data conflicts, combine orthogonal methods (e.g., SPR for binding kinetics + cellular assays) to validate hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.